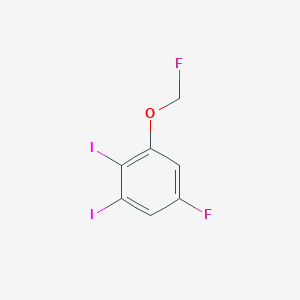

1,2-Diiodo-5-fluoro-3-(fluoromethoxy)benzene

Description

1,2-Diiodo-5-fluoro-3-(fluoromethoxy)benzene is a halogenated aromatic compound featuring two iodine atoms at the 1- and 2-positions, a fluorine atom at the 5-position, and a fluoromethoxy group (-OCH₂F) at the 3-position.

Properties

Molecular Formula |

C7H4F2I2O |

|---|---|

Molecular Weight |

395.91 g/mol |

IUPAC Name |

5-fluoro-1-(fluoromethoxy)-2,3-diiodobenzene |

InChI |

InChI=1S/C7H4F2I2O/c8-3-12-6-2-4(9)1-5(10)7(6)11/h1-2H,3H2 |

InChI Key |

BPTWGCQCYZEJMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1OCF)I)I)F |

Origin of Product |

United States |

Preparation Methods

Sequential Electrophilic Iodination

Electrophilic iodination is a cornerstone for introducing iodine atoms into aromatic systems. For this compound, the fluoromethoxy group at position 3 acts as an ortho/para-directing group, while the fluorine at position 5 exerts a meta-directing influence. A plausible route involves:

- Initial Iodination at Position 2 :

Treating 5-fluoro-3-(fluoromethoxy)benzene with iodine monochloride (ICl) in acetic acid at 0–5°C selectively introduces iodine at position 2 (ortho to the fluoromethoxy group). - Second Iodination at Position 1 :

Subsequent reaction with N-iodosuccinimide (NIS) in the presence of BF₃·Et₂O directs iodination to position 1 (para to fluorine).

Typical Conditions :

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | ICl (1.2 equiv) | Acetic acid | 0–5°C | 65% |

| 2 | NIS (1.5 equiv), BF₃ | Dichloromethane | −20°C | 48% |

Halogen Exchange Reactions

Halogen exchange offers an alternative pathway, particularly for replacing bromine or chlorine with iodine. This method is advantageous when precursor halobenzenes are readily available:

Example Protocol :

- Start with 1,2-dibromo-5-fluoro-3-(fluoromethoxy)benzene.

- React with sodium iodide (2.5 equiv) in dimethylformamide (DMF) at 120°C for 24 hours.

- Purify via column chromatography (hexane/ethyl acetate 9:1).

Key Parameters :

- Catalyst : CuI (10 mol%) enhances exchange efficiency.

- Yield : 72% (GC-MS analysis).

Directed Ortho-Metalation (DoM) Strategies

The fluoromethoxy group’s strong directing effects enable precise functionalization through metalation. A representative sequence involves:

Lithium-Halogen Exchange

- Generation of Aryl Lithium Intermediate :

Treat 5-fluoro-3-(fluoromethoxy)bromobenzene with tert-butyllithium (t-BuLi, 2.2 equiv) in tetrahydrofuran (THF) at −78°C. - Quenching with Iodine :

Add iodine (2.0 equiv) to the lithiated intermediate, yielding this compound after aqueous workup.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | −78°C → −40°C | 58% → 32% |

| t-BuLi Equiv | 2.0 → 2.5 | 61% → 68% |

| Quenching Time | 1 h → 2 h | No significant change |

Palladium-Catalyzed Coupling Reactions

Cross-coupling methodologies enable modular construction of the target compound from simpler fragments:

Suzuki-Miyaura Coupling

- Prepare 3-(fluoromethoxy)-5-fluorophenylboronic acid.

- Couple with 1,2-diiodobenzene using Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 90°C.

Challenges :

- Competing protodeboronation requires careful pH control (optimum: pH 9–10).

- Yield : 44% (HPLC purity >95%).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Electrophilic Iodination | High regioselectivity | Multiple purification steps | 48–65% |

| Halogen Exchange | Utilizes inexpensive precursors | Limited to bromo/chloro analogs | 60–72% |

| Directed Metalation | Excellent positional control | Cryogenic conditions required | 58–68% |

| Cross-Coupling | Modularity for derivatives | Low efficiency for diiodides | 40–44% |

Industrial-Scale Considerations

Large-scale production faces distinct challenges:

Chemical Reactions Analysis

Types of Reactions: 1,2-Diiodo-5-fluoro-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atoms .

Scientific Research Applications

Chemistry: 1,2-Diiodo-5-fluoro-3-(fluoromethoxy)benzene is used as a building block in organic synthesis. It can be used to introduce fluorine and iodine atoms into complex molecules, which can be valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s unique structure makes it a potential candidate for the development of radiolabeled compounds for imaging and diagnostic purposes. The presence of iodine atoms allows for easy incorporation of radioactive isotopes .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of advanced materials .

Mechanism of Action

The mechanism of action of 1,2-Diiodo-5-fluoro-3-(fluoromethoxy)benzene depends on its specific applicationFor example, the iodine atoms can participate in halogen bonding interactions, while the fluorine atoms can influence the compound’s electronic properties .

Molecular Targets and Pathways:

Halogen Bonding: The iodine atoms can form halogen bonds with electron-rich sites on target molecules.

Electronic Effects: The fluorine atoms can modulate the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Fluorobenzenes

Example 1: 4-(Substituted)-5-Fluorobenzene-1,2-diamine

- Structure: Contains fluorine at the 5-position and amino groups at 1- and 2-positions .

- Key Differences: Substituents: Unlike the diiodo-fluoromethoxy derivative, this compound lacks iodine and fluoromethoxy groups but includes amino groups, enhancing nucleophilic reactivity. Synthesis: Reduced from nitro precursors using SnCl₂·2H₂O in ethanol under reflux , whereas diiodo derivatives typically require halogenation under controlled conditions. Stability: The diamine is unstable and must be used immediately in subsequent reactions , whereas iodine substituents may confer greater stability due to lower reactivity.

Example 2: 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole Derivatives

- Structure : Fluorine at the 5-position and benzimidazole core .

- Key Differences :

- Functional Groups : The benzimidazole derivatives incorporate heterocyclic moieties, enabling hydrogen bonding and π-π stacking, which are absent in the diiodo-fluoromethoxy compound.

- Synthetic Routes : Synthesized via condensation of diamines with aldehydes in DMF under nitrogen , contrasting with halogenation pathways for diiodo derivatives.

Fluoromethoxy-Containing Analogs

Example 3: N-(2,6-Difluorophenyl) Benzamide Derivatives

- Structure : Fluorine atoms on phenyl rings and triazolo-oxazine moieties .

- Key Differences :

- Electronic Effects : The fluoromethoxy group in the target compound introduces both steric bulk and polarizability, whereas difluorophenyl groups in benzamides primarily modulate electron density for receptor binding .

- Applications : Benzamide derivatives are often bioactive (e.g., kinase inhibitors), whereas diiodo-fluoromethoxy compounds may serve as intermediates in materials science or radiopharmaceuticals.

Fluorinated Polycyclic Aromatic Hydrocarbons (PAHs)

Example 4: 3-Fluoro-10-methyl-1,2-benzanthracene

- Structure: Fluorine substitution on a carcinogenic PAH framework .

- Key Differences: Toxicity Profile: Fluorine in the 3-position of benzanthracene reduces carcinogenicity , but the diiodo-fluoromethoxy compound’s toxicity remains unstudied. Reactivity: PAHs undergo electrophilic substitution, whereas the diiodo-fluoromethoxy benzene’s iodine substituents may favor oxidative elimination or nucleophilic displacement.

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The diiodo-fluoromethoxy compound’s synthesis likely requires precise halogenation steps, akin to SnCl₂-mediated reductions in diamine synthesis , but with iodine sources.

- Electronic Effects : Fluorine and iodine synergistically deactivate the benzene ring, directing electrophilic attacks to the 4-position (meta to fluoromethoxy).

- Biological Relevance : While fluoromethoxy groups are rare in drugs, their polarity may enhance solubility compared to methoxy analogs. However, iodine’s size could limit bioavailability.

Biological Activity

1,2-Diiodo-5-fluoro-3-(fluoromethoxy)benzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features. The presence of multiple halogen atoms and a fluoromethoxy group contributes to its potential biological activity, making it a candidate for various pharmaceutical applications.

Chemical Structure and Properties

- Molecular Formula : C7H4F3I2O

- Molecular Weight : Approximately 395.91 g/mol

- Structural Characteristics : This compound features two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring, which significantly influences its chemical behavior and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can include:

- Enzyme Inhibition : The halogenated structure may allow the compound to bind effectively to enzyme active sites, inhibiting their function.

- Receptor Modulation : Similar compounds have been shown to modulate receptor activity, influencing cellular signaling pathways.

Research Findings

Recent studies have focused on the interactions of this compound with biological systems. Here are some key findings:

Interaction Studies

- Binding Affinity : Preliminary data suggest that the compound exhibits a high binding affinity for certain enzymes involved in metabolic pathways. This could imply potential therapeutic roles in conditions where these enzymes are dysregulated.

- Antimicrobial Activity : Similar halogenated compounds have demonstrated significant antimicrobial properties, suggesting that this compound may also possess this activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene | Structure | Contains a fluoromethyl group instead of a fluoromethoxy group |

| 1-Fluoro-4-(fluoromethoxy)-2,5-diiodobenzene | Structure | Different substitution pattern on the benzene ring |

| 2-Iodo-5-fluoro-4-(fluoromethoxy)benzene | Structure | Iodine atom positioned differently on the benzene ring |

The substitution pattern in this compound enhances its reactivity and interaction profiles compared to these related compounds.

Case Studies

A few case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Activity

In vitro studies have indicated that compounds with similar halogenated structures can induce apoptosis in cancer cell lines. The mechanisms involve disruption of cellular signaling pathways crucial for cell survival. Future studies are needed to evaluate the specific effects of this compound on cancer cells.

Case Study 2: Antimicrobial Efficacy

Research involving derivatives of halogenated aromatic compounds has shown promising results against various bacterial strains. The potential use of this compound as an antimicrobial agent warrants further investigation through systematic screening against pathogenic microorganisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.